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3-[(Cyclopentylsulfanyl)methyl]aniline

Cat. No.: B13278822
M. Wt: 207.34 g/mol
InChI Key: VXKCFZYOHWZRIJ-UHFFFAOYSA-N
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Description

Contextualization within Aniline (B41778) and Thioether Chemistry

The chemical identity of 3-[(Cyclopentylsulfanyl)methyl]aniline is defined by its two primary functional groups: the aniline moiety and the cyclopentylsulfanyl (a type of thioether) group.

Aniline Chemistry: Aniline (C6H5NH2) is the simplest aromatic amine and serves as a versatile precursor for a vast range of fine chemicals, including dyes, polymers, and pharmaceuticals. wikipedia.orgyufenggp.com The amino group (-NH2) attached to the benzene (B151609) ring makes it a weak base and renders the aromatic ring highly susceptible to electrophilic substitution reactions, primarily at the ortho and para positions. wikipedia.org Aniline and its derivatives are fundamental building blocks in the synthesis of numerous pharmaceutical compounds, where the aniline structure is modified to create molecules with specific therapeutic actions. nbinno.comslideshare.netcoherentmarketinsights.com

Thioether Chemistry: Thioethers, also known as sulfides, are the sulfur analogs of ethers, characterized by a C-S-C bond linkage. wikipedia.org They are important in biology, notably in amino acids like methionine. wikipedia.org The synthesis of thioethers is a significant area of organic chemistry, with common methods including the reaction of a thiol with a base and an electrophile. wikipedia.orgacsgcipr.org Thioethers themselves are reactive and can be easily oxidized to form sulfoxides and subsequently sulfones, adding to their synthetic utility. wikipedia.orgquimicaorganica.org The formation of the carbon-sulfur bond is a key step in creating many pharmaceutical molecules. acsgcipr.orgnih.gov

The combination of these two groups in this compound creates a molecule with dual reactivity. The aniline portion provides a site for reactions typical of aromatic amines, while the thioether group introduces a nucleophilic sulfur atom and the potential for oxidation-based transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1339633-50-9 bldpharm.com
Molecular Formula C12H17NS bldpharm.com
Molecular Weight 207.34 g/mol
SMILES Code NC1=CC=CC(SCC2CCCC2)=C1 bldpharm.com

Significance of Sulfur-Containing Aniline Derivatives in Chemical Synthesis

The incorporation of sulfur into aniline frameworks gives rise to derivatives with significant applications, particularly in medicinal chemistry and materials science. nih.gov Sulfur-containing functional groups are present in a wide array of FDA-approved drugs. nih.gov The sulfonyl group, for instance, is a key component of sulfonamide drugs, which were among the first effective antibacterial agents. nih.govresearchgate.net

The thioether linkage, as seen in this compound, is also a critical structural motif. The presence of the sulfur atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are crucial factors in drug design. nbinno.com The synthesis of such molecules often involves the formation of a carbon-sulfur bond, which has become a powerful tool for synthetic organic and medicinal chemists. researchgate.net Recent advancements have led to efficient methods for creating thioethers from anilines, sometimes under mild, solvent-free, and photocatalyst-free conditions. acs.org

Furthermore, aniline derivatives containing sulfur have been polymerized to create materials with unique properties. For example, anilines reacted with sulfur monochloride can produce polymers with a conjugated backbone consisting of nitrogen and sulfur atoms, resulting in colored materials with interesting redox properties. nih.gov

Table 2: Examples of Sulfur-Containing Aniline Derivatives and Their Applications

Compound ClassKey Structural FeatureCommon Applications
Sulfonylanilines Aniline ring with a sulfonyl (-SO2-) groupPharmaceuticals (e.g., antibacterial sulfonamides), Agrochemicals nih.govresearchgate.net
Thioether Anilines Aniline ring with a thioether (-S-) linkageDrug discovery building blocks, Precursors for sulfoxides/sulfones, Materials science nih.govnbinno.comcornell.edu
Poly(phenylamino)disulfides Polymeric backbone of [-N(R)SS-] from aniline monomersConjugated polymers, Materials with unique optical and redox properties nih.gov

Overview of Research Avenues for Novel Organic Compounds

The exploration of a novel compound like this compound follows a structured research path common in organic chemistry. sciencemadness.org The primary goal is to understand its chemical properties, develop efficient synthesis methods, and identify potential applications. rroij.comupenn.edu

Initial research would focus on fully characterizing the molecule using modern analytical techniques. Methods like Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying novel synthetic compounds and providing structural information. nih.gov

Subsequent research avenues would likely include:

Synthetic Methodology Development: Devising new, efficient, and sustainable methods for its synthesis. This could involve exploring various catalysts and reaction conditions to optimize yield and purity. rroij.comcornell.edu

Reaction Profiling: Investigating the reactivity of both the aniline and thioether functional groups. For example, exploring electrophilic substitution on the aniline ring or oxidation of the thioether moiety would reveal how the two groups influence each other's reactivity.

Medicinal Chemistry Exploration: Using the compound as a scaffold to synthesize a library of new derivatives. These derivatives could then be screened for biological activity, as aniline and thioether motifs are prevalent in pharmacologically active molecules. yufenggp.comnbinno.comnbinno.com

Materials Science Applications: Investigating its potential as a monomer for polymerization. The presence of both the amine and the flexible cyclopentylsulfanyl group could lead to polymers with unique thermal or mechanical properties. nih.gov

Table 3: Potential Research Directions for this compound

Research AreaObjectivePotential Outcome
Synthetic Chemistry Develop efficient and scalable synthesis routes.Establishment of reliable methods for producing the compound and its analogs for further study.
Medicinal Chemistry Synthesize and screen derivatives for biological activity.Identification of new lead compounds for drug discovery in areas like oncology or infectious diseases. yufenggp.com
Catalysis Investigate its use as a ligand for metal catalysts.Discovery of new catalysts for organic transformations.
Polymer Chemistry Explore its potential as a monomer in polymerization reactions.Creation of novel polymers with tailored properties for advanced materials applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NS B13278822 3-[(Cyclopentylsulfanyl)methyl]aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

3-(cyclopentylsulfanylmethyl)aniline

InChI

InChI=1S/C12H17NS/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9,13H2

InChI Key

VXKCFZYOHWZRIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SCC2=CC(=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for 3 Cyclopentylsulfanyl Methyl Aniline

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 3-[(cyclopentylsulfanyl)methyl]aniline reveals several possible disconnections, leading to a variety of readily available starting materials. The two primary disconnections are at the C-S bond of the thioether and the C-N bond of the aniline (B41778).

C-S Bond Disconnection: This approach disconnects the molecule into a cyclopentylthiol precursor and a 3-aminobenzyl electrophile (such as a halide) or a 3-aminobenzaldehyde precursor for reductive amination. This is often a favorable strategy due to the commercial availability of cyclopentanethiol and various 3-substituted aniline derivatives.

C-N Bond Disconnection: This strategy involves the formation of the aniline group late in the synthesis. This could start from a nitrobenzene derivative, where the nitro group is reduced to an amine in the final step. For instance, the thioether could be formed first on a 3-nitrobenzyl halide, followed by reduction of the nitro group.

Based on this analysis, key precursors for the synthesis of this compound can be identified:

Cyclopentanethiol

3-Aminobenzyl alcohol or 3-aminobenzyl bromide

3-Nitrobenzyl alcohol or 3-nitrobenzyl bromide

3-(Cyclopentylsulfanyl)benzaldehyde

3-Nitrobenzaldehyde

Development and Optimization of Synthetic Pathways

Several synthetic methodologies can be employed to construct this compound, leveraging well-established organic reactions.

While direct nucleophilic aromatic substitution (SNAr) on an unactivated benzene (B151609) ring is challenging, this approach can be viable if the aromatic ring is appropriately activated with electron-withdrawing groups. For the synthesis of this compound, a plausible SNAr strategy would involve the reaction of a thiol with an activated aromatic substrate. For example, reacting 1-fluoro-3-nitrobenzene with cyclopentanethiol followed by reduction of the nitro group could be a potential, though likely low-yielding, route. A more relevant application of nucleophilic substitution in this context is the reaction of a thiol with a benzylic halide, as detailed in the SN2 reaction strategy below.

SN2 Reactions: A highly effective and common method for forming the thioether linkage is through a bimolecular nucleophilic substitution (SN2) reaction. This typically involves the reaction of a thiol or thiolate with an appropriate electrophile, such as an alkyl halide.

In a likely synthetic route, cyclopentanethiol can be deprotonated with a base (e.g., sodium hydroxide, sodium ethoxide) to form the cyclopentylthiolate anion. This potent nucleophile can then react with a 3-aminobenzyl halide (e.g., 3-aminobenzyl bromide) to yield the target molecule. To avoid potential side reactions with the amine functionality, the amino group can be protected (e.g., as an acetamide) prior to the SN2 reaction and deprotected afterward.

Alternatively, the synthesis can commence with 3-nitrobenzyl bromide. The reaction with cyclopentylthiolate would yield 3-nitrobenzyl cyclopentyl sulfide (B99878), which can then be reduced to this compound using standard nitro group reduction methods (e.g., Sn/HCl, H₂/Pd-C).

Thiol-ene Click Chemistry: The thiol-ene reaction is a powerful click chemistry transformation that involves the radical-initiated addition of a thiol to an alkene. This reaction proceeds with high efficiency and selectivity, often under mild conditions. To apply this to the synthesis of this compound, a precursor containing a vinyl group, such as 3-vinylaniline, would be required. The reaction of 3-vinylaniline with cyclopentanethiol, typically initiated by a radical initiator (e.g., AIBN) or UV light, would lead to the anti-Markovnikov addition product, forming the desired thioether.

Thioether Formation Strategy Reactants Conditions Key Advantages
SN2 Reaction 3-Nitrobenzyl bromide, Cyclopentanethiol, Base (e.g., NaH)Aprotic solvent (e.g., THF, DMF)High yields, reliable, uses readily available starting materials.
Thiol-ene Click Reaction 3-Vinylaniline, CyclopentanethiolRadical initiator (e.g., AIBN) or UV lightHigh efficiency, mild conditions, orthogonal to many functional groups.

Reductive amination is a versatile method for forming C-N bonds and is a viable strategy for the synthesis of this compound if a suitable aldehyde precursor can be synthesized. harvard.eduorganic-chemistry.org This approach involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.

For this specific target, the synthesis would begin with the preparation of 3-(cyclopentylsulfanyl)benzaldehyde. This aldehyde can be synthesized, for example, by the reaction of 3-fluorobenzaldehyde with cyclopentanethiol under basic conditions. mdpi.com Once 3-(cyclopentylsulfanyl)benzaldehyde is obtained, it can undergo reductive amination with a source of ammonia (e.g., ammonium acetate) and a reducing agent. researchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). harvard.edu The choice of reducing agent can influence the reaction conditions and functional group tolerance.

Reductive Amination Step Reactants Reducing Agent Typical Conditions
Imine Formation and Reduction 3-(Cyclopentylsulfanyl)benzaldehyde, Ammonia source (e.g., NH₄OAc)NaBH(OAc)₃Dichlorethane, room temperature

Transition metal-catalyzed cross-coupling reactions offer powerful tools for the formation of both C-S and C-N bonds.

C-S Bond Formation: Palladium, nickel, or copper catalysts can be used to couple thiols with aryl halides or triflates. For the synthesis of this compound, a plausible route would involve the cross-coupling of 3-iodo- or 3-bromobenzylamine (with a protected amine) with cyclopentanethiol. Catalytic systems often employ a phosphine ligand to facilitate the reaction.

C-N Bond Formation (Buchwald-Hartwig Amination): While less direct for this target, the Buchwald-Hartwig amination could be envisioned in a multi-step synthesis. For example, one could start with a molecule already containing the cyclopentylsulfanylmethyl group and an aryl halide, and then introduce the amino group via a palladium-catalyzed reaction with an ammonia equivalent.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. By focusing on areas such as solvent choice, reaction conditions, and the use of catalysts, the proposed synthetic route can be made more sustainable.

Atom Economy and Waste Prevention:

The traditional synthesis may generate by-products and waste streams. For instance, in the S-alkylation step, the use of a base results in the formation of a salt by-product. In the reduction step, metal-acid reductions produce significant amounts of metal waste. Catalytic hydrogenation, on the other hand, offers a higher atom economy as the catalyst can be, in principle, recovered and reused, and the primary by-product is water.

Use of Safer Solvents and Auxiliaries:

Traditional organic syntheses often employ volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Greener alternatives for the S-alkylation step include the use of water as a solvent. jmaterenvironsci.comsid.ir Water is non-toxic, non-flammable, and readily available. The reaction of thiols with alkyl halides in water, often in the presence of a base like potassium carbonate or triethylamine, has been shown to be highly efficient. sid.ir

Energy Efficiency:

Conventional methods may require prolonged heating to drive reactions to completion. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry to enhance reaction rates and reduce energy consumption. rsc.orgresearchgate.netrsc.orgamazonaws.comresearchgate.net The microwave-assisted synthesis of thioethers has been reported to occur in significantly shorter reaction times and often with higher yields compared to conventional heating methods. researchgate.netrsc.org

Use of Catalysis:

Phase-transfer catalysis (PTC) is another green chemistry technique applicable to the S-alkylation step. tandfonline.comtandfonline.comcrdeepjournal.org PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the thiolate and an organic phase containing the benzyl halide), eliminating the need for a homogeneous solvent system and often leading to milder reaction conditions and improved yields. tandfonline.comcrdeepjournal.org

For the reduction of the nitro group, catalytic hydrogenation is a greener alternative to stoichiometric metal-acid reductions. It avoids the use of large quantities of metals and strong acids, thereby minimizing waste.

Use of Renewable Feedstocks and Odorless Reagents:

The following data tables provide a comparative overview of traditional versus greener approaches for the key synthetic steps.

Table 1: Comparison of Synthetic Conditions for S-alkylation

ParameterTraditional MethodGreen Alternative 1: Water SolventGreen Alternative 2: PTCGreen Alternative 3: Microwave
Solvent Volatile Organic Solvent (e.g., DMF, Acetone)WaterBiphasic (e.g., Toluene/Water)Minimal or Green Solvent
Catalyst None (Base-mediated)None (Base-mediated)Phase-Transfer Catalyst (e.g., TBAB)None or Catalyst
Reaction Time Several hoursShorter than traditionalShorter than traditionalMinutes
Temperature ElevatedRoom Temperature or Mild HeatRoom Temperature or Mild HeatElevated (rapid heating)
Yield Moderate to HighHighHighHigh to Excellent
Waste Organic solvent waste, salt by-productAqueous waste, salt by-productMinimal solvent waste, catalyst recovery possibleMinimal solvent waste

Table 2: Comparison of Reduction Methods for the Nitro Group

ParameterTraditional Method: Metal-Acid ReductionGreen Alternative: Catalytic Hydrogenation
Reducing Agent Sn/HCl or Fe/HClH₂ gas
Catalyst NonePalladium on Carbon (Pd/C)
Solvent Often requires acidic aqueous solutionEthanol, Methanol, Ethyl Acetate
By-products Metal salts (significant waste)Water
Safety Handling of strong acids and metal powdersHandling of flammable H₂ gas
Work-up Neutralization and filtration of metal sludgeFiltration of catalyst
Atom Economy LowHigh

By integrating these green chemistry principles, the synthesis of this compound can be transformed into a more environmentally benign and efficient process.

Chemical Reactivity and Mechanistic Investigations of 3 Cyclopentylsulfanyl Methyl Aniline

Reactivity Profiling of the Aniline (B41778) Moiety

The aniline core of 3-[(cyclopentylsulfanyl)methyl]aniline is characterized by the electron-donating nature of the amino group, which significantly influences the reactivity of the aromatic ring and the nitrogen atom itself.

Electrophilic Aromatic Substitution Reactions

The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution (EAS) reactions, proceeding through a mechanism involving the attack of an electrophile by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. wikipedia.orgvanderbilt.edu The amino group enhances the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, through resonance effects. wikipedia.orgbyjus.com Consequently, this compound is expected to be highly reactive towards electrophiles, with substitution occurring at the positions ortho and para to the amino group (C2, C4, and C6).

The substituent at the meta position, the (cyclopentylsulfanyl)methyl group, is anticipated to have a minor electronic influence on the regioselectivity compared to the powerful amino group. The alkylthio group has been observed in some simple aniline systems to behave as a weak electron-withdrawing group. core.ac.uk This might slightly disfavor substitution at the adjacent C2 and C4 positions, potentially leading to a higher proportion of the C6 isomer than would be expected based on steric hindrance alone. However, the primary directing influence remains the amino group.

Due to the high activation of the aniline ring, polysubstitution is a common outcome in reactions like halogenation. libretexts.org For instance, reaction with bromine water would likely lead to the formation of 2,4,6-tribromo-3-[(cyclopentylsulfanyl)methyl]aniline. To achieve monosubstitution, the reactivity of the amino group can be moderated by converting it into an amide via acylation. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentPredicted Major Product(s)Reaction Conditions
Br₂ in H₂O2,4,6-Tribromo-3-[(cyclopentylsulfanyl)methyl]anilineRoom Temperature
HNO₃/H₂SO₄Mixture of 2-nitro- and 4-nitro- isomers, with potential for oxidationLow Temperature
SO₃/H₂SO₄4-Amino-2-[(cyclopentylsulfanyl)methyl]benzenesulfonic acidHigh Temperature
CH₃Cl/AlCl₃No reaction (Friedel-Crafts alkylation fails due to complexation with the amino group)N/A

Acylation and Sulfonylation of the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the aniline moiety makes it a nucleophilic center, readily undergoing acylation and sulfonylation reactions.

Acylation: Reaction with acylating agents such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base results in the formation of an N-acylated product, an acetanilide (B955) derivative. This transformation is crucial for moderating the activating effect of the amino group in electrophilic aromatic substitution, allowing for more controlled reactions and preventing polysubstitution. The resulting amide is a less powerful activating group but still directs electrophiles to the ortho and para positions.

Sulfonylation: Similarly, the amine nitrogen can be sulfonylated by reacting with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. Recent advancements have also demonstrated the sulfonylation of anilines using sulfinate salts under photoredox catalysis or sulfonyl fluorides under visible light. nih.govresearchgate.netnih.gov These reactions produce sulfonamides, which are important structural motifs in many pharmaceutical compounds.

Oxidation Reactions of the Aniline Functionality

The aniline ring is susceptible to oxidation, and the reaction products can vary significantly depending on the oxidant and reaction conditions. researchgate.net The presence of the electron-donating amino group makes the aromatic ring electron-rich and thus prone to oxidation, which can sometimes lead to decomposition and the formation of tarry materials. libretexts.org

Controlled oxidation can yield a range of products. For instance, oxidation of substituted anilines can lead to the formation of azoxybenzenes, nitrobenzenes, or nitroso compounds. nih.gov Studies on the oxidation of meta-substituted anilines by reagents like tetrabutylammoniumbromochromate have shown that the reaction is first order with respect to both the aniline and the oxidant. orientjchem.org The reaction rates are influenced by the electronic nature of the substituents, with electron-donating groups generally accelerating the reaction. nih.gov Given the structure of this compound, the (cyclopentylsulfanyl)methyl group would likely exert a modest electronic effect on the oxidation of the aniline ring.

Reactivity of the Thioether Linkage

The sulfur atom in the thioether group of this compound is a site of nucleophilicity and can undergo oxidation and alkylation reactions.

Oxidation Pathways to Sulfoxides and Sulfones

Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. rsc.orgnih.gov This process involves the attack of an electrophilic oxygen atom from an oxidizing agent on the sulfur atom. A variety of oxidants can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice.

The selective oxidation of the thioether to the sulfoxide (B87167) without further oxidation to the sulfone can be challenging but is often achievable by careful control of reaction conditions, such as the stoichiometry of the oxidant, temperature, and reaction time. organic-chemistry.org The presence of the aniline moiety in the molecule introduces a potential complication, as the aniline ring itself is sensitive to oxidation. Therefore, achieving selective oxidation of the thioether would require reaction conditions that are mild enough to not affect the aniline functionality. Metal-catalyzed oxidations, for instance with titanium or vanadium complexes, have been shown to be highly efficient for the asymmetric oxidation of sulfides to sulfoxides. researchgate.net

Table 2: Potential Products from the Oxidation of the Thioether Linkage

Oxidizing AgentMajor Product
H₂O₂ (1 equivalent)3-[(Cyclopentylsulfinyl)methyl]aniline
H₂O₂ (excess) or m-CPBA3-[(Cyclopentylsulfonyl)methyl]aniline

Sulfonium (B1226848) Salt Formation

The sulfur atom of the thioether can act as a nucleophile and react with alkyl halides in an SN2 reaction to form a sulfonium salt. nih.gov For example, treatment of this compound with an alkyl halide like methyl iodide would result in the formation of a trialkylsulfonium salt. These sulfonium salts are useful synthetic intermediates, as the groups attached to the positively charged sulfur atom become good leaving groups, and the adjacent carbon atoms are activated towards nucleophilic attack. The formation of sulfonium salts can be a key step in various functional group transformations. rsc.org

Cleavage Reactions of the C-S Bond

No specific research data was found detailing the cleavage reactions of the C-S bond in this compound.

Reactivity of the Cyclopentyl Substituent

Information regarding the reactivity of the cyclopentyl substituent in this compound is not available in the reviewed literature.

Functionalization of the Cyclopentyl Ring

No studies detailing the functionalization of the cyclopentyl ring of this compound were identified.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

There are no available kinetic or spectroscopic studies focused on elucidating the reaction mechanisms of this compound.

Derivatization and Synthesis of Analogues of 3 Cyclopentylsulfanyl Methyl Aniline

Functional Group Interconversions at the Aniline (B41778) Nitrogen

The primary amino group of the aniline moiety is a versatile functional handle for a wide range of chemical transformations. These modifications can significantly alter the electronic and steric properties of the molecule, leading to analogues with diverse physicochemical characteristics.

Common derivatizations of the aniline nitrogen include acylation, alkylation, and sulfonylation. Acylation with various acylating agents such as acid chlorides or anhydrides can furnish the corresponding amides. For instance, reaction with acetyl chloride would yield N-{3-[(cyclopentylsulfanyl)methyl]phenyl}acetamide. Alkylation, which can be achieved using alkyl halides, can lead to the formation of secondary and tertiary amines. For example, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for introducing alkyl groups.

Furthermore, the aniline nitrogen can be converted into other functional groups. Diazotization of the primary amine with nitrous acid, followed by Sandmeyer or related reactions, allows for the introduction of a variety of substituents, including halogens, cyano, and hydroxyl groups, onto the aromatic ring at the position of the original amino group.

Reagent/Reaction TypeProduct Functional GroupExample Product Name
Acyl Halide (e.g., Acetyl Chloride)AmideN-{3-[(Cyclopentylsulfanyl)methyl]phenyl}acetamide
Alkyl Halide (e.g., Methyl Iodide)Secondary/Tertiary Amine3-[(Cyclopentylsulfanyl)methyl]-N-methylaniline
Sulfonyl Chloride (e.g., Tosyl Chloride)SulfonamideN-{3-[(Cyclopentylsulfanyl)methyl]phenyl}-4-methylbenzenesulfonamide
Nitrous Acid (followed by Sandmeyer)Halide, Cyanide, etc.1-Bromo-3-[(cyclopentylsulfanyl)methyl]benzene

Modification of the Thioether Sulfur Atom for Diverse Derivatives

The thioether linkage is another key site for derivatization. The sulfur atom can be oxidized to various oxidation states, namely sulfoxide (B87167) and sulfone, by employing appropriate oxidizing agents. For instance, mild oxidation with reagents like hydrogen peroxide or sodium periodate (B1199274) can yield the corresponding sulfoxide, 3-[(Cyclopentylsulfinyl)methyl]aniline. Stronger oxidizing agents, such as potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA), can further oxidize the thioether to the sulfone, 3-[(Cyclopentylsulfonyl)methyl]aniline. These modifications significantly impact the polarity and hydrogen bonding capacity of the molecule.

Alkylation of the thioether sulfur atom with alkyl halides can lead to the formation of sulfonium (B1226848) salts. For example, reaction with methyl iodide would produce a cyclopentyl(methyl)(3-aminobenzyl)sulfonium iodide salt. These ionic derivatives exhibit markedly different solubility profiles compared to the parent thioether.

ReagentProduct Functional GroupExample Product Name
Hydrogen PeroxideSulfoxide3-[(Cyclopentylsulfinyl)methyl]aniline
m-CPBASulfone3-[(Cyclopentylsulfonyl)methyl]aniline
Methyl IodideSulfonium SaltCyclopentyl(methyl)(3-aminobenzyl)sulfonium iodide

Synthesis of Structural Analogues with Modified Cyclopentyl Moieties

Modification of the cyclopentyl ring allows for the exploration of the steric and conformational requirements of potential biological targets. Analogues with substituted or altered cyclic moieties can be synthesized to probe these interactions.

One approach involves the use of substituted cyclopentylmercaptans or cyclopentyl halides in the initial synthesis. For example, using 3-methylcyclopentanethiol would lead to an analogue with a methyl group on the cyclopentyl ring. Alternatively, functional groups can be introduced onto the cyclopentyl ring of the final compound, although this can be more challenging due to the relative inertness of the cycloalkane.

The size of the cycloalkyl group can also be varied. Replacing the cyclopentyl group with other cycloalkyl groups, such as cyclobutyl, cyclohexyl, or cycloheptyl, can provide valuable structure-activity relationship (SAR) data in medicinal chemistry studies. A study on the synthesis of 2-arylaminomethyl-5-(E)-arylidene cyclopentanones from various anilines demonstrates the feasibility of incorporating modified cyclopentyl structures in related compounds nih.gov.

Modification StrategyResulting Analogue
Use of substituted starting materials (e.g., 3-methylcyclopentanethiol)Introduction of substituents on the cyclopentyl ring
Varying the cycloalkyl groupExploration of different ring sizes (e.g., cyclobutyl, cyclohexyl)
Functionalization of the existing cyclopentyl ringIntroduction of polar or other functional groups

Exploration of Linker Modifications in Related Compounds

The methylene (B1212753) linker connecting the thioether to the aniline ring can also be a target for modification. Homologation of the linker to an ethyl or propyl chain could be achieved by using a different starting material, such as 3-amino-phenethyl bromide, in the synthesis.

Furthermore, the introduction of functional groups onto the linker, such as a hydroxyl or a methyl group, could influence the molecule's conformation and interactions with biological systems. The synthesis of such analogues would likely require a multi-step synthetic route to construct the desired functionalized linker.

Linker ModificationPotential Synthetic Approach
Chain extension (e.g., ethyl, propyl)Use of homologated starting materials
Introduction of functional groups (e.g., hydroxyl)Multi-step synthesis involving functionalized building blocks

Stereochemical Aspects in Derivatization

Stereochemistry can play a crucial role in the biological activity of chiral molecules. In the context of 3-[(Cyclopentylsulfanyl)methyl]aniline analogues, stereocenters can be introduced at several positions.

If the cyclopentyl ring is substituted, a chiral center may be created. The use of enantiomerically pure substituted cyclopentyl starting materials would allow for the synthesis of stereochemically defined analogues. For example, the asymmetric synthesis of tertiary thiols and thioethers has been reviewed, highlighting methods that could be adapted for preparing chiral cyclopentyl thiol precursors beilstein-journals.orgnih.gov.

Furthermore, oxidation of the thioether to a sulfoxide creates a chiral center at the sulfur atom. Enantioselective oxidation methods can be employed to produce a single enantiomer of the sulfoxide. Similarly, if the methylene linker is functionalized, for instance with a hydroxyl group, a new stereocenter is introduced, and stereoselective synthetic methods would be required to control the configuration.

Location of StereocenterApproach to Stereocontrol
Substituted Cyclopentyl RingUse of enantiopure starting materials
Sulfoxide Sulfur AtomEnantioselective oxidation
Functionalized LinkerAsymmetric synthesis of the linker

Advanced Spectroscopic Characterization Methodologies for 3 Cyclopentylsulfanyl Methyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise chemical structure of 3-[(Cyclopentylsulfanyl)methyl]aniline in solution. By analyzing the magnetic properties of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete map of the molecular framework can be assembled.

The chemical environment of each nucleus in the molecule dictates its specific resonance frequency or chemical shift (δ), reported in parts per million (ppm). The expected chemical shifts for this compound are predicted based on the analysis of structurally analogous compounds, including substituted anilines and alkyl sulfides.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals for the aromatic, methylene (B1212753), and cyclopentyl protons. The aniline (B41778) N-H protons would likely appear as a broad singlet around 3.5-4.0 ppm. The aromatic protons on the meta-substituted ring are expected to produce a complex multiplet pattern between 6.5 and 7.2 ppm. The methylene protons (Ar-CH₂-S) would likely resonate as a singlet around 3.7 ppm. The single proton on the cyclopentyl ring attached to the sulfur (S-CH) is predicted to be the most downfield of the aliphatic signals, appearing as a multiplet. The remaining cyclopentyl methylene protons would produce overlapping multiplets in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons will resonate in the 110-150 ppm range, with the carbon atom directly bonded to the nitrogen (C-N) appearing furthest downfield. The methylene bridge carbon (Ar-CH₂-S) is expected around 35-45 ppm. The carbon of the cyclopentyl ring bonded to sulfur (S-CH) would be found in the 40-50 ppm region, while the other cyclopentyl carbons would appear at higher field strengths (25-35 ppm).

¹⁵N NMR: The nitrogen-15 (B135050) NMR spectrum, while less common, offers direct insight into the electronic environment of the nitrogen atom in the aniline group. For aniline itself, the ¹⁵N chemical shift is around 60 ppm (relative to nitromethane). science-and-fun.de The presence of the alkyl sulfide (B99878) substituent at the meta position is expected to have a minor electronic effect, resulting in a ¹⁵N chemical shift for this compound that is similar to that of aniline. nih.govacs.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (C2-H) 6.5 - 7.2 (m) ~115
Aromatic C (C3) - ~140
Aromatic CH (C4-H) 6.5 - 7.2 (m) ~118
Aromatic CH (C5-H) 6.5 - 7.2 (m) ~129
Aromatic CH (C6-H) 6.5 - 7.2 (m) ~114
Ar-CH₂-S ~3.7 (s) ~40
S-CH (Cyclopentyl) 2.8 - 3.2 (m) ~48
Cyclopentyl CH₂ 1.5 - 2.0 (m) 25 - 35
NH₂ 3.5 - 4.0 (br s) -
Aromatic C-NH₂ (C1) - ~148

(Note: Predicted values are based on data from analogous compounds. rsc.orgrsc.orgnih.govchemicalbook.comrsc.org m = multiplet, s = singlet, br s = broad singlet)

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments. mdpi.comresearchgate.netomicsonline.orgethz.chresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to delineate the substitution pattern. It would also map the connectivity within the cyclopentyl ring, showing correlations between the S-CH proton and its neighbors, and among the other methylene protons of the ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. The HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, connecting the methylene proton signal (~3.7 ppm) to the methylene carbon signal (~40 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the different parts of the molecule. Key expected correlations include from the methylene protons (Ar-CH₂-S) to the aromatic C3, C2, and C4 carbons, and to the cyclopentyl S-CH carbon. Correlations from the aromatic protons to their neighboring carbons would further confirm the assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. NOESY can provide insights into the molecule's preferred conformation. For example, correlations might be observed between the methylene bridge protons and the aromatic proton at the C2 position, as well as with protons on the cyclopentyl ring, depending on the rotational freedom and steric hindrance around the C-S bond.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. wikipedia.orgiitg.ac.in

HRMS can measure the mass of a molecule with very high precision (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula. For this compound (C₁₂H₁₇NS), the exact mass can be calculated from the precise masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and sulfur. This experimental verification of the molecular formula is a critical step in the compound's characterization. mdpi.com

Table 2: Exact Mass Calculation for this compound

Element Isotope Count Exact Mass (Da) Total Mass (Da)
Carbon ¹²C 12 12.000000 12.000000 x 12 = 144.000000
Hydrogen ¹H 17 1.007825 1.007825 x 17 = 17.133025
Nitrogen ¹⁴N 1 14.003074 14.003074 x 1 = 14.003074
Sulfur ³²S 1 31.972071 31.972071 x 1 = 31.972071
Total Calculated Exact Mass = 207.108170

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, characteristic ions. The analysis of this fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, several key fragmentation pathways are anticipated based on the known behavior of anilines and alkyl sulfides. miamioh.eduscribd.comwhitman.edulibretexts.org

A primary fragmentation would be the cleavage of the benzylic C-S bond, which is typically weak. This could lead to the formation of a [C₇H₈N]⁺ fragment (m/z 106) corresponding to the aminobenzyl cation, and a cyclopentyl sulfide radical. The aminobenzyl cation is a common and stable fragment for such structures. miamioh.eduwhitman.edu Another likely fragmentation is the loss of the cyclopentyl group via cleavage of the S-C(cyclopentyl) bond, leading to a [C₇H₈NS]⁺ ion. nih.govresearchgate.net Further fragmentation of the aniline ring often involves the loss of hydrogen cyanide (HCN), a characteristic fragmentation for anilines. miamioh.eduwhitman.eduacs.org The cyclopentyl ring itself can undergo fragmentation, losing successive ethylene (B1197577) molecules.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the IR and Raman spectra would be expected to show the following key features:

N-H Vibrations: The aniline amine group will exhibit characteristic N-H stretching vibrations in the IR spectrum, typically appearing as two bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹. researchgate.nettandfonline.comresearchgate.netscirp.org

C-H Vibrations: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene and cyclopentyl groups will be observed just below 3000 cm⁻¹. researchgate.netresearchgate.net

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring will produce characteristic bands in the 1450-1600 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ range can provide information about the meta-substitution pattern.

C-S Vibrations: The C-S stretching vibration is typically weak in the IR spectrum but can sometimes be observed in the 600-800 cm⁻¹ range. This band may be more prominent in the Raman spectrum. tandfonline.comresearchgate.netnih.gov

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Typical Intensity
N-H Stretch (asymmetric & symmetric) 3300 - 3500 Medium-Strong (IR)
Aromatic C-H Stretch 3000 - 3100 Medium (IR, Raman)
Aliphatic C-H Stretch 2850 - 2960 Strong (IR, Raman)
N-H Scissoring 1600 - 1650 Medium (IR)
Aromatic C=C Stretch 1450 - 1600 Medium-Strong (IR, Raman)
C-N Stretch 1250 - 1350 Medium (IR)
C-S Stretch 600 - 800 Weak (IR), Medium (Raman)

Table of Compounds

Compound Name
This compound
Aniline
N,3-dimethylaniline
3-chloro-N,N-dimethylaniline
Cyclopentyl methyl sulfide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the aniline ring. The electronic spectrum of aniline and its derivatives is typically characterized by two main absorption bands in the UV region. These bands arise from π → π* transitions within the benzene (B151609) ring and an n → π* transition involving the non-bonding electrons of the nitrogen atom in the amino group.

The presence of the cyclopentylsulfanyl)methyl substituent at the meta position of the aniline ring is expected to have a modest influence on the electronic transitions. The sulfur atom, with its lone pairs of electrons, can participate in electronic interactions, though the insulating methylene (-CH2-) group between the sulfur and the aniline ring will mitigate direct resonance effects. The primary electronic characteristics will, therefore, be dominated by the aniline moiety.

The typical electronic transitions observed for aniline derivatives are:

π → π transitions:* These are generally high-energy transitions occurring at shorter wavelengths (around 200-290 nm) and are characterized by high molar absorptivity (ε). They correspond to the excitation of electrons from the π bonding orbitals of the benzene ring to the π* antibonding orbitals.

n → π transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen atom of the amino group to a π* antibonding orbital of the benzene ring. These are typically of lower energy, appearing at longer wavelengths with lower molar absorptivity compared to π → π* transitions.

The solvent in which the spectrum is recorded can influence the position and intensity of these absorption bands. Polar solvents can lead to shifts in the absorption maxima (λmax) due to interactions with the solute molecules.

Hypothetical UV-Vis Spectroscopic Data for this compound

TransitionWavelength (λmax) (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
π → π~240~15,000Hexane
π → π~285~2,500Hexane
n → π*~330~500Hexane

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions. This provides definitive information about the molecule's conformation and packing in the solid state.

For this compound, a successful single-crystal X-ray diffraction study would reveal:

The conformation of the cyclopentyl ring, which is typically found in an envelope or twist conformation.

The bond lengths and angles of the entire molecule, including the C-S, S-C, C-N, and aromatic C-C bonds.

The geometry around the nitrogen atom of the aniline group, which is expected to be slightly pyramidal.

Hypothetical Crystallographic Data for this compound

In the absence of published experimental crystal structure data for this compound, the following table provides a set of plausible crystallographic parameters based on known structures of similar substituted anilines.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)105.5
γ (°)90
Volume (ų)1250
Z4
Density (calculated) (g/cm³)1.18

The molecular structure would likely show the aniline ring to be planar, with the nitrogen atom slightly out of the plane. The C-N bond length would be expected to be shorter than a typical single bond due to some degree of conjugation with the aromatic ring. The cyclopentyl group would likely adopt a puckered conformation to minimize steric strain. In the crystal lattice, molecules could be linked into chains or sheets via intermolecular N-H···N hydrogen bonds between the amino groups of adjacent molecules.

Theoretical and Computational Chemistry Investigations of 3 Cyclopentylsulfanyl Methyl Aniline

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-[(Cyclopentylsulfanyl)methyl]aniline. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular energy, and stability.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. For this compound, a DFT study would typically involve selecting a functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-31G*, 6-311++G(d,p), cc-pVTZ) to model its ground state.

Such a study would calculate key properties, including:

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state.

Electronic Energy: The total energy of the molecule, which is crucial for assessing its stability relative to other isomers or conformers.

Mulliken and Natural Population Analysis (NPA) Charges: These analyses would assign partial atomic charges to each atom, offering insights into the charge distribution and identifying electrophilic and nucleophilic centers.

A hypothetical data table of results from a DFT calculation (e.g., using the B3LYP/6-311G(d,p) level of theory) might look like this:

PropertyPredicted Value
Total Electronic EnergyValue in Hartrees
Dipole MomentValue in Debye
Key Bond Lengths (Å)C(aniline)-C(methylene), C(methylene)-S, etc.
Key Bond Angles (°)C-S-C(cyclopentyl), S-C-C(aniline), etc.
NPA Charge on N atomValue in e
NPA Charge on S atomValue in e

Ab Initio Calculations for Molecular Geometries and Energies

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from first principles without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For this compound, these calculations would serve to:

Benchmark DFT Results: Comparing geometries and energies from methods like MP2 with those from various DFT functionals helps validate the chosen DFT approach.

Provide High-Accuracy Energies: Coupled Cluster methods, like CCSD(T), are considered the "gold standard" for single-point energy calculations on a given geometry, providing a highly reliable measure of the molecule's stability.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the cyclopentyl ring and the single bonds in the side chain (—CH₂—S—) allows this compound to exist in multiple conformations. A conformational analysis is essential to identify the most stable arrangements (global and local minima) and the energy barriers between them.

This would be achieved by systematically rotating key dihedral angles (e.g., the C(aniline)-C(methylene)-S-C(cyclopentyl) angle) and calculating the energy at each step to generate a potential energy surface (PES). The PES would reveal the lowest-energy conformers and the transition states that connect them, providing critical information about the molecule's flexibility and predominant shapes at room temperature.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, an analysis of these orbitals would reveal:

HOMO: The location of the most easily donated electrons. This orbital is expected to be localized primarily on the electron-rich aniline (B41778) ring and potentially the sulfur atom, indicating these are the primary sites for electrophilic attack.

LUMO: The location where electrons are most easily accepted. This orbital would likely be distributed over the aromatic ring.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

A summary table from such an analysis would include:

OrbitalEnergy (eV)Primary Localization
HOMOCalculated ValueAniline Ring, Sulfur Atom
LUMOCalculated ValueAromatic Ring
HOMO-LUMO GapCalculated Value(Correlates with chemical reactivity/stability)

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for studying how a molecule might react. For this compound, researchers could model potential reactions, such as the N-acylation of the aniline group or oxidation of the sulfide (B99878) moiety.

This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and potential products.

Finding Transition States (TS): Searching the potential energy surface for the first-order saddle point that connects reactants and products. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the reaction barrier, which is directly related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: This analysis confirms that the identified transition state correctly connects the desired reactants and products.

Prediction of Spectroscopic Parameters

Computational methods can predict various types of spectra, which are essential for identifying and characterizing the molecule.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the chemical shifts. These predicted spectra are invaluable for assigning peaks in experimental data.

Infrared (IR) Spectroscopy: Frequency calculations performed on the optimized geometry yield the vibrational modes of the molecule. The resulting predicted IR spectrum, showing the frequency and intensity of each vibrational mode (e.g., N-H stretch, C-H stretch, C=C aromatic ring stretch), can be compared with experimental spectra for structural confirmation.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, corresponding to the absorption of light in the UV-Visible range. This helps to understand the molecule's chromophores and its expected λ_max values.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful computational lens to investigate the time-dependent behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with their environment. By numerically solving Newton's equations of motion, MD simulations can map the trajectory of each atom in a system, revealing a detailed picture of the molecule's dynamic nature. Such simulations are invaluable for understanding how this compound behaves in a solution, a critical aspect for predicting its physical and chemical properties.

A typical MD simulation protocol for this compound would begin with the selection of a suitable force field, which is a set of parameters that define the potential energy of the system. This is followed by the creation of a simulation box, typically filled with a solvent such as water, to mimic physiological or experimental conditions. The system then undergoes energy minimization to remove any unfavorable atomic clashes, followed by a period of equilibration where the temperature and pressure are brought to the desired levels. Finally, a production run is executed, during which the atomic trajectories are recorded for subsequent analysis.

The analysis of the resulting trajectories can provide a wealth of information. For instance, the root mean square deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over the simulation time. The root mean square fluctuation (RMSF) of individual atoms can highlight the flexible regions of the molecule, such as the cyclopentyl ring and the methyl linker. Furthermore, by analyzing the dihedral angles of rotatable bonds, the preferred conformations of the molecule can be identified.

Solvation effects are another critical aspect that can be explored through MD simulations. nih.gov The arrangement of solvent molecules around the aniline and cyclopentylsulfanyl moieties can be characterized, providing insights into the molecule's solubility and its potential for intermolecular interactions. The presence of cosolvents can disrupt the hydrogen bonding structure of water, which in turn can influence the solubility of the compound. nih.gov

The following hypothetical data tables illustrate the kind of information that could be derived from a molecular dynamics study of this compound.

Table 1: Hypothetical Root Mean Square Fluctuation (RMSF) of Key Molecular Fragments

This table presents the hypothetical RMSF values for different parts of the this compound molecule. Higher values indicate greater flexibility.

Molecular FragmentHypothetical RMSF (Å)
Aniline Ring0.75
Methylene (B1212753) Bridge1.30
Sulfur Atom1.15
Cyclopentyl Ring1.85

Table 2: Hypothetical Conformational Population Analysis

This table outlines the potential major conformational states of the molecule based on a key dihedral angle and their hypothetical populations as observed during a simulation.

Applications of 3 Cyclopentylsulfanyl Methyl Aniline in Advanced Organic Synthesis

Methodological Approaches to Structure Reactivity Relationships of 3 Cyclopentylsulfanyl Methyl Aniline Analogues

Design Principles for Systematically Varied Analogues

Key Design Strategies:

Aniline (B41778) Ring Substitution: Introduction of various substituents at different positions (ortho, meta, para) on the aniline ring allows for the investigation of electronic effects. Electron-donating groups (EDGs) like -CH₃ or -OCH₃ are expected to increase the electron density on the nitrogen atom and the ring, while electron-withdrawing groups (EWGs) such as -NO₂ or -Cl are expected to decrease it. pearson.com

Cyclopentyl Group Modification: Alterations to the cyclopentyl ring can probe the influence of steric bulk and lipophilicity. This can include the introduction of alkyl groups, changing the ring size (e.g., to cyclobutyl or cyclohexyl), or introducing heteroatoms.

Linker Modification: The methylene (B1212753) (-CH₂-) linker can be varied to understand the impact of its length and flexibility. Replacing it with a longer alkyl chain, an ether linkage, or a more rigid group would alter the spatial relationship between the aniline and cyclopentyl moieties.

A representative set of systematically varied analogues is presented below:

Compound IDAniline Ring SubstituentCyclopentyl Group ModificationLinker Modification
I H (unsubstituted)None-CH₂-
II 4-OCH₃None-CH₂-
III 4-NO₂None-CH₂-
IV H3-methyl-CH₂-
V HNone-CH₂CH₂-

Investigation of Substituent Effects on Chemical Reactivity and Selectivity

Substituents on the aniline ring can significantly influence the reactivity of the amine group and the aromatic ring itself. The amino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. chemistrysteps.com The nucleophilicity of the nitrogen atom is also highly sensitive to the electronic nature of the substituents.

Electronic Effects:

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen atom, thereby increasing its basicity and nucleophilicity. chemistrysteps.com This also enhances the rate of electrophilic aromatic substitution.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halogens decrease the electron density on the nitrogen, making it less basic and nucleophilic. chemistrysteps.com They also deactivate the aromatic ring towards electrophilic attack.

The following table illustrates the hypothetical effect of different substituents on the relative rate of a model reaction, such as N-acetylation.

AnalogueSubstituent at para-positionHammett Constant (σp)Hypothetical Relative Rate of N-acetylation
II -OCH₃-0.275.8
VI -CH₃-0.173.2
I -H0.001.0
VII -Cl0.230.3
III -NO₂0.780.01

Steric Effects:

Conformational Flexibility and its Influence on Molecular Recognition

The conformational flexibility of 3-[(cyclopentylsulfanyl)methyl]aniline arises from several sources: the puckering of the cyclopentane (B165970) ring and the rotation around the single bonds in the side chain. The cyclopentane ring is not planar and exists in dynamic equilibrium between envelope and half-chair conformations. youtube.com This flexibility, combined with the rotational freedom of the -CH₂-S- and -Ar-CH₂- bonds, allows the molecule to adopt a wide range of three-dimensional shapes.

This conformational adaptability is crucial for molecular recognition processes, where the molecule must adopt a specific conformation to bind effectively to a biological target, such as an enzyme or receptor. arxiv.orgarxiv.org The "induced fit" model of molecular recognition suggests that both the ligand and the receptor can undergo conformational changes upon binding to achieve optimal interaction. nih.gov Therefore, understanding the preferred conformations and the energy barriers between them is essential for predicting the molecule's biological activity. The presence of substituents can influence the conformational preferences by introducing steric clashes or favorable non-covalent interactions.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling Methodologies

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that relate the chemical structure of a series of compounds to their measured reactivity. researchgate.net These models are valuable tools for predicting the reactivity of new analogues and for gaining insight into the molecular properties that govern a particular chemical transformation.

Steps in QSRR Modeling:

Data Set Generation: A series of analogues with systematically varied structures is synthesized, and their reactivity in a specific chemical reaction is measured quantitatively (e.g., reaction rate constants, equilibrium constants).

Descriptor Calculation: A large number of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Hammett constants, calculated atomic charges, dipole moment.

Steric Descriptors: Molar refractivity, van der Waals volume.

Topological Descriptors: Connectivity indices, shape indices.

Quantum Chemical Descriptors: HOMO/LUMO energies. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS), are used to develop a mathematical equation that correlates a selection of descriptors with the observed reactivity. nih.gov

Model Validation: The predictive power of the QSRR model is assessed using statistical techniques such as cross-validation and by predicting the reactivity of a set of compounds not used in the model development.

The following table provides a hypothetical example of data that could be used to build a QSRR model for the reactivity of this compound analogues.

AnalogueLog(Relative Rate)Hammett Constant (σ)Molar Refractivity (MR)Dipole Moment (μ)
II 0.76-0.275.531.89
VI 0.51-0.175.651.45
I 0.000.001.031.54
VII -0.520.236.032.97
III -2.000.787.365.15

A hypothetical QSRR equation derived from such data might take the form:

Log(Relative Rate) = -2.5(σ) + 0.1(MR) - 0.3(μ) + c

This equation would suggest that reactivity is strongly dependent on the electronic effects of the substituent, with minor contributions from steric and polarity factors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(Cyclopentylsulfanyl)methyl]aniline, and how can purity be optimized?

  • Methodology : Synthesis typically involves forming the sulfanyl linkage via nucleophilic substitution between cyclopentanethiol and a methyl-brominated aniline precursor. Reaction optimization includes temperature control (e.g., 60–80°C) and use of polar aprotic solvents like DMF to enhance yield . Purity is confirmed via column chromatography and validated by HPLC (>95% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify the cyclopentylsulfanyl group (δ 2.8–3.2 ppm for SCH2_2) and aromatic protons (δ 6.5–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 235.3) .
  • Elemental Analysis : Validates C, H, N, and S composition (±0.3% error threshold) .

Q. How can researchers mitigate hazards during handling?

  • Methodology : Follow protocols for organic amines:

  • Use fume hoods and PPE (nitrile gloves, lab coats).
  • Store under inert gas (N2_2) to prevent oxidation .
  • Train personnel in spill management (neutralize with 5% acetic acid) and first aid (eye irrigation with saline) .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in radical reactions?

  • Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electron donor/acceptor potential. For example, a low HOMO-LUMO gap (<4 eV) suggests susceptibility to photochemical reactions, as seen in analogous Ir-catalyzed systems . Molecular docking can model interactions with enzymes (e.g., cytochrome P450) .

Q. How do steric effects of the cyclopentyl group influence regioselectivity in cross-coupling reactions?

  • Methodology : Compare with tert-butyl analogs (e.g., 3-[(Tert-butylsulfanyl)methyl]aniline):

  • Steric maps (calculated via MM2 force fields) show cyclopentyl’s lower hindrance, favoring C–S bond cleavage in Pd-catalyzed couplings .
  • Kinetic studies (e.g., pseudo-first-order rate constants) quantify activation barriers .

Q. What strategies resolve contradictions in reported biological activities of sulfanyl-aniline derivatives?

  • Methodology :

  • Meta-analysis : Pool data from structurally similar compounds (e.g., 3-(methylsulfanyl)aniline derivatives) to identify trends in IC50_{50} values .
  • Dose-response curves : Test cytotoxicity across multiple cell lines (e.g., HeLa, HEK293) to distinguish target-specific effects from nonspecific toxicity .

Q. How can QSAR models improve the design of this compound derivatives for antimicrobial activity?

  • Methodology :

  • Train models using descriptors like logP, polar surface area, and Hammett σ constants from analogs (e.g., 3-(2-methylphenoxy)aniline) .
  • Validate with in vitro assays against Gram-positive/negative bacteria (MIC ≤ 25 µg/mL indicates promise) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.